Chlorhydrate de papavérine

Vue d'ensemble

Description

Papaverine hydrochloride is an opium alkaloid antispasmodic drug primarily used to treat visceral spasms and vasospasms, especially those involving the intestines, heart, or brain . Unlike other opium alkaloids such as morphine and codeine, papaverine hydrochloride does not have analgesic properties. It is a benzylisoquinoline derivative and is known for its ability to relax smooth muscles .

Mécanisme D'action

Target of Action

Papaverine hydrochloride primarily targets cardiac and smooth muscle cells . It acts directly on the heart muscle to depress conduction and prolong the refractory period . It also relaxes various smooth muscles, especially when they are spasmodically contracted .

Mode of Action

Papaverine hydrochloride’s mode of action is thought to arise from the inhibition of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterases in smooth muscle . This inhibition leads to an increase in cAMP and cGMP levels, which in turn causes relaxation of smooth muscle cells . It may also have direct actions on calcium channels .

Biochemical Pathways

The accumulation of cAMP due to the inhibition of phosphodiesterases affects multiple downstream pathways, including the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) pathway, the mammalian target of rapamycin (mTOR) pathway, and the pathway involving vascular endothelial growth factor (VEGF) . The accumulation of cAMP can further affect mitochondrial metabolism through the activation of protein kinase A (PKA), which activates the mitochondrial complex I .

Pharmacokinetics

Papaverine hydrochloride is readily absorbed from the gastrointestinal tract, with a peak effect observed within 1-2 hours . It is metabolized in the liver and excreted in the urine chiefly as metabolites . The half-life of papaverine hydrochloride is approximately 90 minutes .

Result of Action

The most characteristic effect of papaverine hydrochloride is the relaxation of the tonus of all smooth muscle, especially when it has been spasmodically contracted . This relaxation may be prominent if spasm exists . The antispasmodic effect is a direct one, and unrelated to muscle innervation .

Applications De Recherche Scientifique

Papaverine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the reactivity of benzylisoquinoline derivatives.

Biology: Papaverine hydrochloride is used to study smooth muscle relaxation and the mechanisms of vasodilation.

Medicine: It is used to treat conditions such as erectile dysfunction, cerebral vasospasms, and gastrointestinal spasms. .

Analyse Biochimique

Biochemical Properties

Papaverine hydrochloride is a nonxanthine phosphodiesterase inhibitor . It plays a significant role in biochemical reactions by inhibiting phosphodiesterases, which can increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . This interaction with enzymes and other biomolecules like cAMP and cGMP is crucial for its function .

Cellular Effects

Papaverine hydrochloride has a direct effect on various types of cells. It relaxes smooth muscles, which may be prominent if spasm exists . The muscle cell is not paralyzed by Papaverine hydrochloride and still responds to drugs and other stimuli causing contraction . It also influences cell function by impacting cell signaling pathways through its inhibition of phosphodiesterases .

Molecular Mechanism

The molecular mechanism of action of Papaverine hydrochloride is not entirely clear, but it apparently can inhibit phosphodiesterases and may have direct actions on calcium channels . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Papaverine hydrochloride vary with different dosages in animal models . For instance, a slight sedative effect was observed in dogs after administrations of Papaverine at 12 mg/kg

Metabolic Pathways

Papaverine hydrochloride is involved in several metabolic pathways. It is reported to inhibit the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase in smooth muscles . This could also include any effects on metabolic flux or metabolite levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of papaverine hydrochloride involves several steps. One common method starts with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride in toluene to form 3,4-dimethoxyphenylacetyl chloride. This intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethanamine in dichloromethane to form an amide. The amide is cyclized using phosphorus oxychloride in acetonitrile to yield a dihydroisoquinoline derivative, which is then dehydrogenated using palladium on carbon in toluene to form papaverine. Finally, papaverine is converted to papaverine hydrochloride by treatment with hydrogen chloride in ethanol .

Industrial Production Methods: Industrial production of papaverine hydrochloride often involves the use of xylene as a solvent for the entire process, which improves the overall yield and purity of the final product. The process includes critical steps such as high-temperature reactions and the use of dehydrogenation catalysts like Raney nickel .

Analyse Des Réactions Chimiques

Types of Reactions: Papaverine hydrochloride undergoes various chemical reactions, including:

Oxidation: Papaverine can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the isoquinoline ring structure.

Substitution: Substitution reactions can occur on the aromatic rings, leading to different functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Comparaison Avec Des Composés Similaires

Papaverine hydrochloride is unique among opium alkaloids due to its lack of analgesic properties and its specific action on smooth muscles. Similar compounds include:

Morphine: An opium alkaloid with strong analgesic properties.

Codeine: Another opium alkaloid used for its analgesic and antitussive effects.

Thebaine: A precursor to various semi-synthetic opioids.

Noscapine: An opium alkaloid with antitussive and potential anticancer properties.

Papaverine hydrochloride stands out due to its specific use as an antispasmodic and vasodilator, making it valuable in treating conditions involving smooth muscle spasms and vasospasms .

Propriétés

Numéro CAS |

61-25-6 |

|---|---|

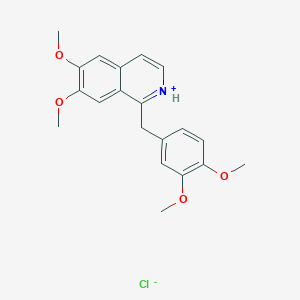

Formule moléculaire |

C20H22ClNO4 |

Poids moléculaire |

375.8 g/mol |

Nom IUPAC |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;chloride |

InChI |

InChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H |

Clé InChI |

UOTMYNBWXDUBNX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC)OC.[Cl-] |

SMILES canonique |

COC1=C(C=C(C=C1)CC2=[NH+]C=CC3=CC(=C(C=C32)OC)OC)OC.[Cl-] |

Apparence |

Solid powder |

Point d'ébullition |

Sublimes at 135 °C |

Color/Form |

White prisms from alcohol-diethyl ether; needles from petroleum ether Triboluminescent, orthorhombic prisms from alcohol + ether White crystalline powde |

Densité |

1.337 g/cu cm at 20 °C |

melting_point |

435 to 437 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

61-25-6 |

Description physique |

Papaverine hydrochloride is a white powder. pH (0.05 molar solution) 3.9. pH (2% aqueous solution) 3.3. (NTP, 1992) |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

58-74-2 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Alapav; Artegodan; Cardiospan; Cardoverina; Cepaverin; Cerebid; Cerespan; Delapav; Dilaves; Dipav; Dispamil; Drapavel; Durapav; Dynovas; Papacon; Papalease; Papanerin-HCl; Vasospan; Papverine Hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of papaverine hydrochloride?

A1: Papaverine hydrochloride is a non-narcotic opium alkaloid that acts as a phosphodiesterase inhibitor. [] This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. []

Q2: How does the increase in cAMP and cGMP levels lead to the therapeutic effects of papaverine hydrochloride?

A2: Elevated cAMP and cGMP levels promote smooth muscle relaxation by inhibiting myosin light-chain kinase, an enzyme essential for muscle contraction. [] This relaxation effect is particularly pronounced in vascular smooth muscle, leading to vasodilation. []

Q3: What are the downstream effects of papaverine hydrochloride-induced vasodilation?

A3: Vasodilation caused by papaverine hydrochloride results in increased blood flow and reduced vascular resistance. [, , ] This effect has therapeutic implications in conditions where improved blood flow is desired, such as cerebral vasospasm and erectile dysfunction. [, , ]

Q4: What is the molecular formula and weight of papaverine hydrochloride?

A4: The molecular formula of papaverine hydrochloride is C20H21NO4·HCl, and its molecular weight is 375.85 g/mol.

Q5: Are there any spectroscopic data available for papaverine hydrochloride?

A5: Yes, research has explored the ultraviolet (UV) absorption spectrum of papaverine hydrochloride. [] It exhibits a maximum absorption wavelength around 240 nm, which is sensitive to pH changes. [] Additionally, studies using Terahertz time-domain spectroscopy (THz-TDS) have characterized its fingerprint spectra in the 0.2-2.6 THz range. []

Q6: How stable is papaverine hydrochloride in solution?

A6: Papaverine hydrochloride exhibits limited stability in both aqueous and non-aqueous solutions, particularly when exposed to UV radiation. [, ]

Q7: What measures can be taken to improve the photostability of papaverine hydrochloride solutions?

A7: The addition of UV absorbers, such as methyl 4-hydroxybenzoate, can enhance the photostability of papaverine hydrochloride solutions. []

Q8: Are there any known incompatibilities of papaverine hydrochloride with other substances?

A8: Yes, papaverine hydrochloride is known to form precipitates when mixed with certain solutions. For instance, it can precipitate in the presence of human serum at concentrations of 0.3% or higher. []

Q9: Does papaverine hydrochloride possess any catalytic properties?

A9: Based on the provided research, there is no evidence to suggest that papaverine hydrochloride exhibits catalytic properties. Its primary mechanism of action revolves around phosphodiesterase inhibition rather than catalytic activity.

Q10: What formulation strategies can be employed to improve the stability, solubility, or bioavailability of papaverine hydrochloride?

A10: Research highlights the use of various techniques for formulating papaverine hydrochloride, including:

- Microemulsions: Incorporating papaverine hydrochloride into lecithin-based microemulsions can enhance its transdermal absorption and improve its delivery to target tissues. [, , ]

- Transdermal patches: Developing transdermal patches using polymers like ethyl cellulose, PVP, PVA, Eudragit RL-100, and Eudragit RS-100 can provide sustained release and improve patient compliance. [, ]

- Osmotic-driven release systems: Encapsulating papaverine hydrochloride in biodegradable elastomeric matrices, such as poly(decane-co-tricarballylate), offers controlled and sustained drug release through osmotic pressure gradients. [, ]

Q11: What in vitro and in vivo models have been used to assess the efficacy of papaverine hydrochloride?

A11: Research highlights the use of various models to evaluate papaverine hydrochloride's therapeutic potential:

- Animal Models: Pig models have been employed to study the percutaneous absorption of papaverine hydrochloride following topical application. [] Studies utilizing rat models have investigated the drug's effect on flap survival by assessing blood flow and microvessel density. []

- Clinical Studies: Clinical trials have investigated the efficacy of papaverine hydrochloride in treating conditions like erectile dysfunction, often utilizing color flow Doppler measurements to evaluate its impact on penile blood flow. []

- Hypotension: Papaverine hydrochloride's vasodilatory effects can lead to a decrease in blood pressure. [, , ]

- Cardiac Effects: Although papaverine hydrochloride can increase coronary blood flow, some studies suggest potential negative impacts on myocardial oxygen balance, particularly at high doses. []

- Priapism: In the context of treating erectile dysfunction, prolonged erection (priapism) is a serious potential side effect of intracavernous papaverine injection. []

Q12: What drug delivery strategies have been explored to enhance the targeting and efficacy of papaverine hydrochloride?

A12: Research highlights efforts to improve papaverine hydrochloride delivery, including:

- Nano-transferosomes: Formulating papaverine hydrochloride into nano-transferosomes shows promise for topical delivery, potentially offering a less invasive alternative to penile injections for treating erectile dysfunction. []

- Coating of Ureteral Stents: Incorporating papaverine hydrochloride into biodegradable polymer coatings on ureteral stents can enhance their functional properties and potentially reduce complications. []

Q13: What analytical techniques are commonly employed for the characterization and quantification of papaverine hydrochloride?

A13: Researchers utilize various analytical methods to study papaverine hydrochloride, including:

- Ultraviolet (UV) Spectrophotometry: This technique measures the absorbance of UV light by papaverine hydrochloride at specific wavelengths, enabling its quantification in various matrices. [, , , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC provides a versatile method for separating, identifying, and quantifying papaverine hydrochloride and its related substances in pharmaceutical preparations. [, , , , , , ]

- Gas Chromatography (GC): GC coupled with flame ionization detection has been employed to determine papaverine hydrochloride in complex mixtures. []

Q14: How does the dissolution rate of papaverine hydrochloride influence its bioavailability and efficacy?

A15: Dissolution studies using various pharmacopoeial apparatuses demonstrate that the dissolution rate of papaverine hydrochloride tablets can vary depending on factors such as the type of apparatus used and the formulation excipients. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.